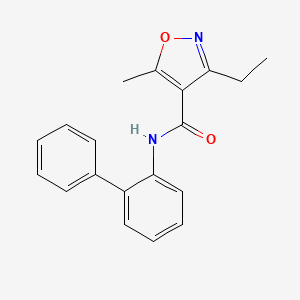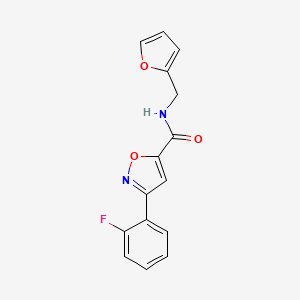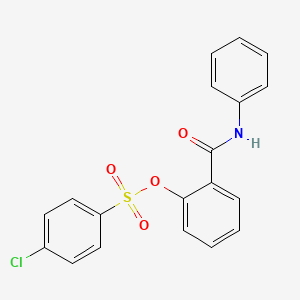![molecular formula C20H26N2O3S B4750177 1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4750177.png)
1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
描述
1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine, commonly referred to as EMPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMPP belongs to the class of piperazine compounds and has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用机制
The mechanism of action of EMPP is not fully understood. However, studies have shown that EMPP inhibits the activity of various enzymes involved in the proliferation and survival of cancer cells. EMPP has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, EMPP has been shown to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and Physiological Effects
EMPP has been shown to have a wide range of biochemical and physiological effects. Studies have shown that EMPP can induce cell cycle arrest and inhibit the migration and invasion of cancer cells. EMPP has also been found to reduce the production of pro-inflammatory cytokines and chemokines, suggesting that it has anti-inflammatory properties. In addition, EMPP has been shown to reduce the expression of genes involved in angiogenesis, or the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
实验室实验的优点和局限性
EMPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. EMPP has also been shown to exhibit potent biological activity at low concentrations, making it a suitable compound for in vitro and in vivo studies. However, EMPP also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, EMPP has not been extensively studied in animal models, and its safety profile has not been fully evaluated.
未来方向
There are several future directions for research on EMPP. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of EMPP. Another area of research is the evaluation of EMPP in animal models to determine its safety and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of EMPP and to identify potential molecular targets for its therapeutic applications. Finally, the potential use of EMPP as a radiopharmaceutical for imaging and therapy is an area of interest that warrants further investigation.
Conclusion
EMPP is a promising compound that has been extensively studied for its potential therapeutic applications. Its antitumor, antiviral, and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. The synthesis of EMPP has been optimized to yield high purity and yield, making it a suitable compound for biological studies. Further research is needed to fully understand the mechanism of action of EMPP and to identify potential molecular targets for its therapeutic applications.
科学研究应用
EMPP has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. EMPP has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In addition, EMPP has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-17-15-18(9-10-20(17)25-3)26(23,24)22-13-11-21(12-14-22)19-8-6-5-7-16(19)2/h5-10,15H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTETXEPKNMVCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethyl-4-methoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4750095.png)
![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4750105.png)
![1-methyl-3-(4-morpholinylcarbonyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B4750113.png)


![2-[(2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4750136.png)
![10-[(4-chlorophenyl)imino]-7,7-dimethyl-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4750140.png)

![butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4750155.png)



![2-(1-naphthyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4750200.png)